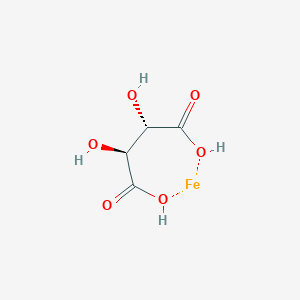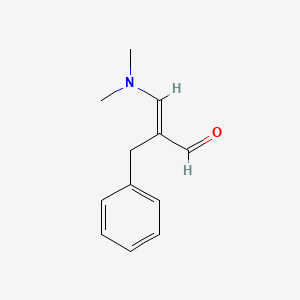
(E)-2-Benzyl-3-(dimethylamino)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 It is a derivative of acrolein, featuring a benzyloxy group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein typically involves multiple steps. One common method starts with benzyloxyacetaldehyde diethyl acetal, which is reacted with phosphorus pentachloride at low temperatures (0°C) and then heated to 75°C. The resulting intermediate is then treated with N,N-dimethylformamide at room temperature for 72 hours. Finally, the product is obtained by treating the reaction mixture with sodium hydroxide in water to achieve a pH of 8 .
Industrial Production Methods
While specific industrial production methods for 2-Benzyloxy-3-(dimethylamino)acrolein are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and using continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-3-(dimethylamino)acrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
2-Benzyloxy-3-(dimethylamino)acrolein has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-3-(dimethylamino)acrolein involves its interaction with various molecular targets. The compound can form adducts with proteins and DNA, leading to changes in their structure and function. It can also induce oxidative stress and disrupt cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminoacrolein: This compound is structurally similar but lacks the benzyloxy group.
2-Benzyloxyacrolein:
Uniqueness
2-Benzyloxy-3-(dimethylamino)acrolein is unique due to the presence of both benzyloxy and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and synthetic processes.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(E)-2-benzyl-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/b12-9+ |
InChI Key |
XCFSOIDTZWNRHP-FMIVXFBMSA-N |
Isomeric SMILES |
CN(C)/C=C(\CC1=CC=CC=C1)/C=O |
Canonical SMILES |
CN(C)C=C(CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


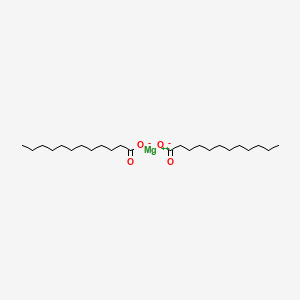
![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
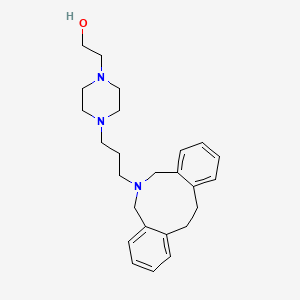
![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)
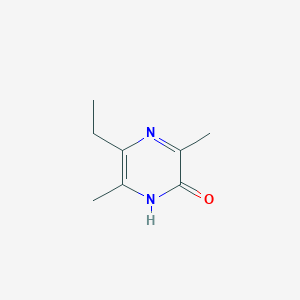
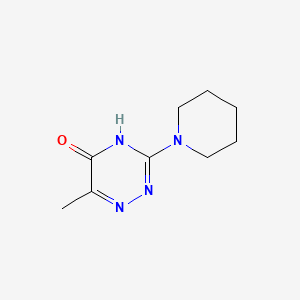
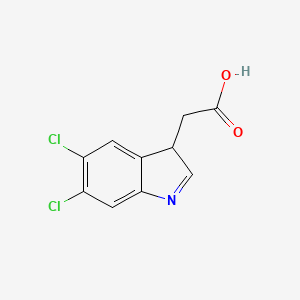
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
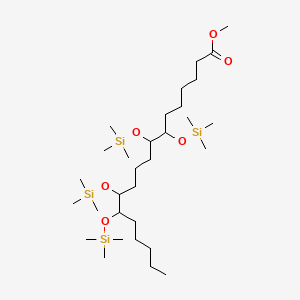
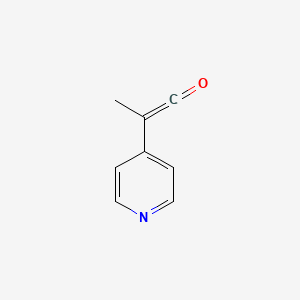
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
